molecular formula C7H4ClN B084206 1-Chloro-2-isocyanobenzene CAS No. 10432-84-5

1-Chloro-2-isocyanobenzene

Cat. No.: B084206
CAS No.: 10432-84-5
M. Wt: 137.56 g/mol
InChI Key: DRNNMKBEVALIPU-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyanobenzene is an organic compound with the molecular formula C₇H₄ClN. It is a derivative of benzene, where a chlorine atom and an isocyanide group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1-Chloro-2-isocyanobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Chloro-2-isocyanobenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

1-Chloro-2-isocyanobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroaniline with phosgene to form 2-chlorophenyl isocyanate, which is then converted to this compound . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

1-Chloro-2-isocyanobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The isocyanide group can be oxidized to form isocyanates or reduced to form amines, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex aromatic compounds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-2-isocyanobenzene can be compared with other similar compounds such as:

    2-Chlorophenyl isocyanide: Similar in structure but with the isocyanide group in a different position.

    1-Bromo-2-isocyanobenzene: Similar but with a bromine atom instead of chlorine.

    1-Chloro-4-isocyanobenzene: Similar but with the isocyanide group in the para position.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-chloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNNMKBEVALIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10432-84-5
Record name 1-chloro-2-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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